molecular formula C6H10N2O B2489831 5-propan-2-yloxy-1H-pyrazole CAS No. 1897388-33-8

5-propan-2-yloxy-1H-pyrazole

Cat. No. B2489831
CAS RN: 1897388-33-8
M. Wt: 126.159
InChI Key: MVHJDJIICMGNQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of chalcone derivatives with hydrazine hydrate in various solvents. For instance, 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one compounds were synthesized using this method and characterized using spectroscopic techniques like FT-IR, 1H, and 13C NMR (Sid et al., 2013). Another approach for synthesizing pyrazole derivatives under mild conditions involves the condensation of thiochroman-4-one with 5-(2-aminophenyl)-1H-pyrazole, showcasing the diversity in synthetic routes for pyrazole derivatives (Quiroga et al., 2015).

Molecular Structure Analysis

The molecular structure and stability of pyrazole derivatives are often analyzed through various spectroscopic and computational methods. FT-IR and FT-Raman investigations, along with quantum chemical analysis, provide insights into the vibrational wavenumbers, geometrical parameters, and electronic properties of these compounds. Studies on 5-(4-Propan-2-yl)benzylidene)-2-[3-(4-chlorophenyl)-5[4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one have contributed to understanding the charge transfer, hyperpolarizability, and reactivity descriptors within the molecule, which are crucial for assessing its chemical properties and potential applications (Venil et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazole derivatives are influenced by their molecular structure. The electronic structure, as revealed through HOMO-LUMO analysis, and the nature of substituents on the pyrazole ring play significant roles in determining the compounds' reactivity towards various chemical reactions. Molecular docking studies have also been employed to predict the interaction of these molecules with biological targets, providing valuable insights into their potential pharmaceutical applications (Sivakumar et al., 2020).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are essential for their practical applications. The synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals have provided insights into their stability, decomposition, and dielectric properties. Such studies are crucial for the development of materials with specific physical characteristics for use in electronic applications (Vyas et al., 2012).

Scientific Research Applications

Antioxidant Properties and Synthesis

Research has revealed the synthesis of novel chalcone derivatives, demonstrating potent antioxidant activities. For instance, certain derivatives have shown promising in vitro antioxidant activity, validated through molecular docking, ADMET, QSAR, and bioactivity studies, indicating good correlations with in vitro antioxidant results in silicon binding affinities (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial Activity

Compounds derived from 5-propan-2-yloxy-1H-pyrazole have been synthesized and shown to possess antimicrobial properties. For example, N-substituted 5-(furan-2-yl)-phenyl pyrazolines have been evaluated for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, demonstrating significant activity (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).

Material Science and Chemical Synthesis

In material science, this compound derivatives have been utilized for the synthesis and characterization of single crystals, contributing to the pharmaceutical and agrochemical industries. These compounds have shown wide applications due to their structural stability and electrical properties (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).

Enzyme Inhibition for Neurodegenerative Disorders

Further research has explored the potential of these compounds in neurodegenerative disorder treatments. Spiro- and pyrazolo[1,5-c]quinazolines, for instance, have been evaluated as cholinesterase inhibitors, indicating moderate inhibitory activity which is essential for the therapeutic management of diseases like Alzheimer's (Gálvez, Polo, Insuasty, Gutiérrez, Cáceres, Alzate-Morales, De-la-Torre, & Quiroga, 2018).

Corrosion Inhibition

In the field of chemical engineering, derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid environments. These studies have provided insights into the compounds' adsorption behaviors and protective mechanisms against corrosion, demonstrating their utility in industrial applications (Olasunkanmi & Ebenso, 2019).

Molecular Docking and Computational Studies

Computational studies have also played a significant role in understanding the properties of these compounds. Molecular docking and quantum chemical analysis have been employed to explore the interactions and potential of this compound derivatives in binding to biological targets, offering a computational perspective on their functionality (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).

Mechanism of Action

properties

IUPAC Name

5-propan-2-yloxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)9-6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJDJIICMGNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1897388-33-8
Record name 3-(propan-2-yloxy)-1H-pyrazole
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